molecular formula C25H21NO4 B379549 cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate CAS No. 301160-07-6

cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate

Cat. No.: B379549
CAS No.: 301160-07-6
M. Wt: 399.4g/mol
InChI Key: TUFUQDQMNOLVLV-JXMROGBWSA-N
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Description

Structural and Stereochemical Features:

  • Cinnamyl Substituent :

    • The (E)-configured double bond (C2=C3) in the propenyl chain is confirmed by the SMILES notation /C=C/.
    • The benzene ring at position 3 contributes to the compound’s hydrophobicity.
  • Butanoate Linker :

    • A four-carbon aliphatic chain connects the ester oxygen to the benzo[de]isoquinoline-dione system.
    • The chain adopts a flexible conformation, allowing rotational freedom around single bonds.
  • Benzo[de]isoquinoline-dione Core :

    • A planar, conjugated system formed by fusion of a naphthalene backbone with a diketopyrroloquinoline ring.
    • No chiral centers are present in the core, but the cinnamyl group introduces geometric isomerism.

Table 1: Key Molecular Properties

Property Value
Molecular formula C₂₅H₂₁NO₄
Molecular weight 399.4 g/mol
Double-bond stereochemistry E-configuration (cinnamyl)
Rotatable bonds 7
Aromatic rings 2 (benzene + naphthalene)

The compound’s stereoelectronic profile is influenced by the electron-withdrawing diketone groups in the isoquinoline core, which enhance its capacity for π-π stacking interactions. The absence of chiral centers simplifies its synthetic resolution but necessitates strict control over the E/Z configuration of the cinnamyl group during synthesis.

Properties

IUPAC Name

[(E)-3-phenylprop-2-enyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c27-22(30-17-7-10-18-8-2-1-3-9-18)15-6-16-26-24(28)20-13-4-11-19-12-5-14-21(23(19)20)25(26)29/h1-5,7-14H,6,15-17H2/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFUQDQMNOLVLV-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of 1,8-Naphthalimide Derivatives

The benzo[de]isoquinoline-1,3-dione moiety forms the foundational structure of this compound. As demonstrated in multiple studies, the synthesis begins with 1,8-naphthalic anhydride (1), which undergoes ammonolysis to yield 1H-benzo[de]isoquinoline-1,3(2H)-dione (2). This reaction is typically conducted in aqueous ammonia under reflux conditions for 12 hours, achieving near-quantitative yields .

Reaction Scheme 1:

1,8-Naphthalic anhydrideNH3,Δ1H-benzo[de]isoquinoline-1,3(2H)-dione[2]\text{1,8-Naphthalic anhydride} \xrightarrow{\text{NH}_3, \Delta} \text{1H-benzo[de]isoquinoline-1,3(2H)-dione} \quad

Key parameters:

  • Temperature: 100°C

  • Solvent: Excess aqueous ammonia

  • Yield: >90%

This step is critical for establishing the planar aromatic system, which confers photophysical properties essential for applications in materials science and bioimaging .

Alkylation for Side-Chain Introduction

The butanoate side chain at the N-2 position is introduced via N-alkylation of the imide nitrogen. A widely adopted method involves reacting 1H-benzo[de]isoquinoline-1,3(2H)-dione (2) with dibromoalkanes or ω-bromoalkyl esters in the presence of a base. For example, ethyl 4-bromobutanoate can serve as the alkylating agent, as seen in analogous syntheses of ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate .

Reaction Scheme 2:

1H-Benzo[de]isoquinoline-1,3(2H)-dione+Br(CH2)3COOEtK2CO3,DMFEthyl 4-(1,3-dioxo...yl)butanoate[1][2]\text{1H-Benzo[de]isoquinoline-1,3(2H)-dione} + \text{Br(CH}2\text{)}3\text{COOEt} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Ethyl 4-(1,3-dioxo...yl)butanoate} \quad

Optimized Conditions:

  • Base: Anhydrous K2_2CO3_3 (4 equiv)

  • Solvent: DMF at reflux (12 hours)

  • Yield: 70–85%

The choice of solvent and base ensures efficient nucleophilic substitution while minimizing hydrolysis of the ester group. Chromatographic purification (silica gel, ethyl acetate/hexane) is typically required to isolate the product .

Transesterification to Cinnamyl Ester

The final step involves converting the ethyl ester to the cinnamyl ester via acid-catalyzed transesterification . This method leverages the nucleophilic acyl substitution mechanism, where cinnamyl alcohol displaces the ethoxy group.

Reaction Scheme 3:

Ethyl 4-(1,3-dioxo...yl)butanoate+Cinnamyl alcoholH+,ΔCinnamyl 4-(1,3-dioxo...yl)butanoate[1][3]\text{Ethyl 4-(1,3-dioxo...yl)butanoate} + \text{Cinnamyl alcohol} \xrightarrow{\text{H}^+, \Delta} \text{Cinnamyl 4-(1,3-dioxo...yl)butanoate} \quad

Critical Parameters:

  • Catalyst: Sulfuric acid (0.5–1 mol%)

  • Temperature: 80–100°C

  • Solvent: Toluene (azeotropic removal of ethanol)

  • Yield: 60–75%

Alternative approaches using enzymatic catalysis (e.g., lipases) may improve selectivity but are less commonly reported for aromatic esters .

Direct Acylation Pathway

For laboratories equipped with acid chloride handling capabilities, a more efficient route involves acyl chloride formation followed by cinnamyl alcohol coupling:

Step 1: Hydrolysis of ethyl ester to carboxylic acid:

Ethyl 4-(1,3-dioxo...yl)butanoateNaOH, H2O4-(1,3-dioxo...yl)butanoic acid[1]\text{Ethyl 4-(1,3-dioxo...yl)butanoate} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{4-(1,3-dioxo...yl)butanoic acid} \quad

Step 2: Acyl chloride synthesis:

4-(1,3-dioxo...yl)butanoic acidSOCl24-(1,3-dioxo...yl)butanoyl chloride[3]\text{4-(1,3-dioxo...yl)butanoic acid} \xrightarrow{\text{SOCl}_2} \text{4-(1,3-dioxo...yl)butanoyl chloride} \quad

Step 3: Esterification with cinnamyl alcohol:

4-(1,3-dioxo...yl)butanoyl chloride+Cinnamyl alcoholEt3NCinnamyl ester[3]\text{4-(1,3-dioxo...yl)butanoyl chloride} + \text{Cinnamyl alcohol} \xrightarrow{\text{Et}_3\text{N}} \text{Cinnamyl ester} \quad

Advantages:

  • Higher yields (80–90%)

  • Shorter reaction times (2–4 hours)

  • Avoids transesterification equilibrium limitations

Analytical Characterization

Successful synthesis requires rigorous validation through spectral data:

Table 1: Key Spectral Signatures of Cinnamyl 4-(1,3-Dioxo...yl)Butanoate

TechniqueExpected SignalsReference
IR (cm⁻¹) 1720–1700 (C=O, imide), 1680 (C=O, ester), 1640 (C=C, cinnamyl)
¹H NMR δ 7.8–8.6 (m, aromatic H), δ 6.2–7.4 (m, cinnamyl H), δ 4.7 (d, CH₂O)
¹³C NMR δ 167.5 (imide C=O), δ 166.8 (ester C=O), δ 134–128 (aromatic and cinnamyl C)

Challenges and Optimization Strategies

  • Steric Hindrance: The bulky cinnamyl group may slow transesterification. Remedies:

    • Use excess cinnamyl alcohol (3–5 equiv)

    • Employ high-boiling solvents (e.g., xylene) to elevate reaction temperature .

  • Imide Hydrolysis: Acidic conditions risk hydrolyzing the imide ring. Mitigation:

    • Strict control of reaction pH (<4)

    • Short reaction durations .

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:9) effectively separates the product from unreacted alcohol and byproducts .

Scalability and Industrial Relevance

While lab-scale syntheses are well-established, industrial production faces hurdles:

  • Cost of Cinnamyl Alcohol: Sourcing optically pure (E)-cinnamyl alcohol increases expenses.

  • Waste Management: DMF and SOCl2_2 require specialized disposal.

  • Process Intensification: Continuous-flow reactors could enhance yield and safety in acyl chloride steps .

Chemical Reactions Analysis

Types of Reactions

Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of cinnamyl derivatives, including cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate, as anticancer agents. The compound has been shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Case Study: Targeted Delivery Systems

A notable study investigated the incorporation of cinnamyl derivatives into transferrin-conjugated liposomes for targeted delivery to tumor cells. The results indicated that these formulations exhibited superior antitumor activity compared to non-targeted controls, suggesting enhanced therapeutic potential .

Antiviral Properties

This compound has also been evaluated for its antiviral properties, particularly against HIV. Preliminary findings suggest that certain derivatives can inhibit viral replication effectively.

Table: Antiviral Activity of Cinnamyl Derivatives

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A4055013.75
Compound B6065010.83

These results indicate a promising selectivity index, suggesting that these compounds may serve as potential candidates for further development in antiviral therapies .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of cinnamyl derivatives has revealed critical insights into how modifications affect biological activity. For instance:

  • Substitutions on the isoquinoline moiety can significantly enhance potency against specific cancer cell lines.
  • The presence of certain functional groups appears crucial for maintaining activity against viral targets.

Mechanism of Action

The mechanism of action of cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The benzo[de]isoquinoline-1,3-dione core is shared among analogs, but substituents at the 2-position (e.g., ester, amide, or phosphonate groups) and modifications to the naphthalimide ring (e.g., nitro, methoxy, or amino groups) critically alter properties:

Compound Name Substituent at 2-Position Key Structural Features
Cinnamyl 4-(1,3-dioxo-...)butanoate (Target) Cinnamyl butanoate ester Enhanced lipophilicity, aromatic interactions
Ethyl 4-(1,3-dioxo-...)butanoate Ethyl butanoate ester Lower molecular weight, higher volatility
N-(1,3-dioxo-...)amide derivatives Amide-linked alkyl/aryl groups Hydrogen-bonding capacity, bioactivity
Diethyl phosphonate derivatives Phosphonylated triazole linker Polar functional groups, metal chelation

Physicochemical Properties

Table 1: Comparative Physicochemical Data

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility
Cinnamyl 4-(1,3-dioxo-...)butanoate* C₂₂H₁₉NO₄ 361.39 Not reported Low in water; soluble in DMSO
Ethyl 4-(1,3-dioxo-...)butanoate C₁₈H₁₇NO₄ 311.33 78–80 Soluble in ethanol, chloroform
4-(1,3-Dioxo-...)butanoic acid C₁₆H₁₃NO₄ 283.28 Not reported Low in water; soluble in THF
Diethyl triazolylphosphonate C₁₉H₂₁N₃O₆P 418.36 113–114 Soluble in polar aprotic solvents

*Estimated based on analogs.

Biological Activity

Cinnamyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by a unique structure that combines a cinnamyl moiety with a benzo[de]isoquinoline derivative. The synthesis typically involves the reaction of cinnamyl alcohol with 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoic acid under controlled conditions to yield high-purity products.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of benzo[de]isoquinoline have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver), HCT116 (colon), and MCF-7 (breast) cells. These compounds often exhibit mechanisms involving apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHepG22.38EGFR inhibition
Compound BHCT1161.54Apoptosis induction
Compound CMCF-74.52Mitochondrial pathway activation

Antimicrobial Activity

In addition to anticancer properties, compounds containing the benzo[de]isoquinoline structure have shown promise as antimicrobial agents. Studies indicate that these compounds can inhibit the growth of various bacterial strains and fungi, suggesting their potential use in treating infections .

Table 2: Antimicrobial Activity Data

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound DE. coli32 µg/mL
Compound ES. aureus16 µg/mL
Compound FC. albicans8 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes such as cyclooxygenase (COX) and sirtuins, which are involved in inflammatory processes and cancer progression.
  • Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been a focus of research, with studies demonstrating increased expression of pro-apoptotic factors like Bax and decreased expression of anti-apoptotic factors like Bcl-2.
  • Cell Cycle Arrest : Compounds have been observed to cause cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

Several case studies illustrate the effectiveness of related compounds in clinical settings:

  • Case Study 1 : A study on a derivative similar to cinnamyl butanoate showed significant reduction in tumor size in xenograft models when administered at doses correlating with IC50 values obtained from in vitro studies.
  • Case Study 2 : Clinical trials involving benzo[de]isoquinoline derivatives revealed promising results in patients with advanced-stage cancers, leading to further investigation into their therapeutic potential.

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